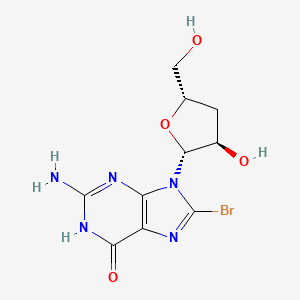
8-Bromo-3'-deoxyguanosine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Bromo-3’-deoxyguanosine is a purine nucleoside analog, which means it is a modified version of a naturally occurring nucleoside. This compound is characterized by the presence of a bromine atom at the 8th position of the guanine base and the absence of a hydroxyl group at the 3’ position of the deoxyribose sugar. It has broad antitumor activity and is primarily used in scientific research for its potential therapeutic applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-3’-deoxyguanosine typically involves the bromination of 2’-deoxyguanosine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an aqueous or organic solvent under controlled temperature conditions to ensure selective bromination at the 8th position of the guanine base .
Industrial Production Methods
While specific industrial production methods for 8-Bromo-3’-deoxyguanosine are not widely documented, the general approach involves large-scale bromination reactions followed by purification processes such as high-performance liquid chromatography (HPLC) to obtain the desired product with high purity .
化学反応の分析
Types of Reactions
8-Bromo-3’-deoxyguanosine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 8th position can be substituted with other functional groups.
Oxidation Reactions: The compound can be oxidized to form different derivatives.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of guanine derivatives
Common Reagents and Conditions
Bromination: Bromine or N-bromosuccinimide (NBS) in aqueous or organic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride
Major Products Formed
Substitution Products: Various substituted guanine derivatives.
Oxidation Products: Oxidized forms of guanine.
Reduction Products: Reduced guanine derivatives
科学的研究の応用
8-Bromo-3’-deoxyguanosine has several scientific research applications:
Chemistry: Used as a model compound to study DNA fidelity and repair mechanisms.
Biology: Employed in the study of nucleic acid structure and protein-nucleic acid interactions.
Medicine: Investigated for its potential antitumor activity, particularly in targeting indolent lymphoid malignancies.
Industry: Utilized in the development of nucleoside analogs for therapeutic purposes .
作用機序
The anticancer mechanism of 8-Bromo-3’-deoxyguanosine relies on the inhibition of DNA synthesis and the induction of apoptosis (programmed cell death). The compound incorporates into DNA, causing structural distortions that inhibit the replication process. This leads to the activation of cellular pathways that induce apoptosis, thereby exerting its antitumor effects .
類似化合物との比較
Similar Compounds
8-Bromo-2’-deoxyguanosine: Another brominated nucleoside analog with similar properties.
8-Oxo-2’-deoxyguanosine: An oxidized form of guanosine used as a biomarker for oxidative stress.
5-Bromo-2’-deoxycytidine: A brominated cytidine analog with potential antitumor activity .
Uniqueness
8-Bromo-3’-deoxyguanosine is unique due to its specific bromination at the 8th position and the absence of a hydroxyl group at the 3’ position. This structural modification enhances its ability to inhibit DNA synthesis and induce apoptosis, making it a valuable compound for antitumor research .
特性
分子式 |
C10H12BrN5O4 |
|---|---|
分子量 |
346.14 g/mol |
IUPAC名 |
2-amino-8-bromo-9-[(2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one |
InChI |
InChI=1S/C10H12BrN5O4/c11-9-13-5-6(14-10(12)15-7(5)19)16(9)8-4(18)1-3(2-17)20-8/h3-4,8,17-18H,1-2H2,(H3,12,14,15,19)/t3-,4+,8+/m0/s1 |
InChIキー |
GYKHQPFPGSDWAF-JJXKXHSHSA-N |
異性体SMILES |
C1[C@H](O[C@H]([C@@H]1O)N2C3=C(C(=O)NC(=N3)N)N=C2Br)CO |
正規SMILES |
C1C(OC(C1O)N2C3=C(C(=O)NC(=N3)N)N=C2Br)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


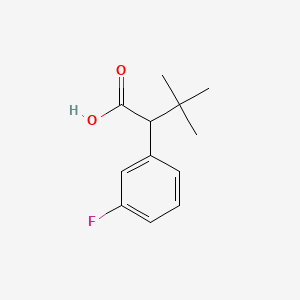
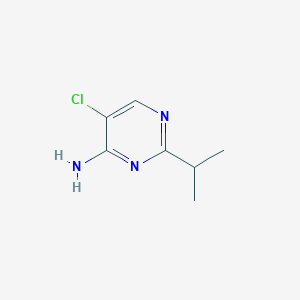
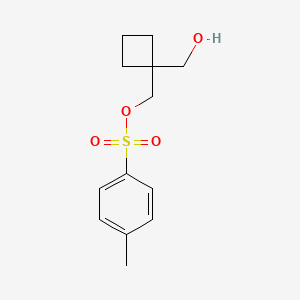

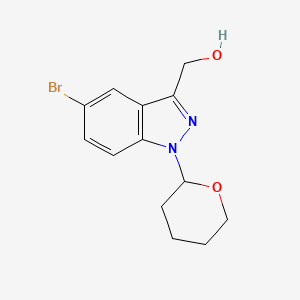

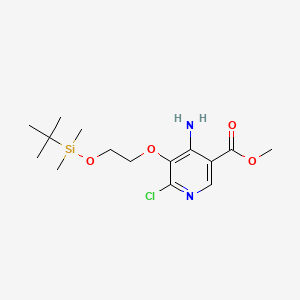

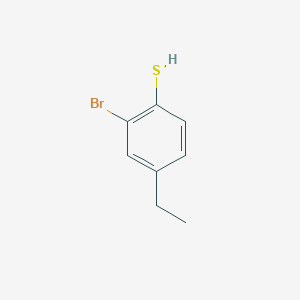
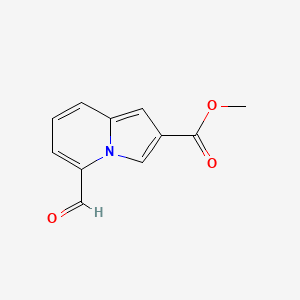

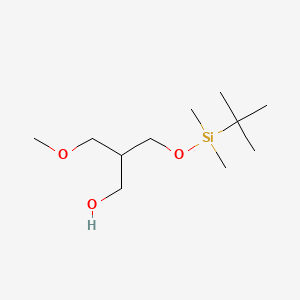

![tert-Butyl 7-(2-(2,8-dimethylimidazo[1,2-b]pyridazin-6-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-7-yl)-4,7-diazaspiro[2.5]octane-4-carboxylate](/img/structure/B13921608.png)
